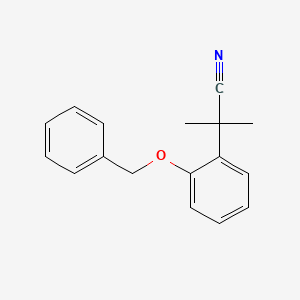

2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile

CAS No.: 870552-27-5

Cat. No.: VC18127152

Molecular Formula: C17H17NO

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 870552-27-5 |

|---|---|

| Molecular Formula | C17H17NO |

| Molecular Weight | 251.32 g/mol |

| IUPAC Name | 2-methyl-2-(2-phenylmethoxyphenyl)propanenitrile |

| Standard InChI | InChI=1S/C17H17NO/c1-17(2,13-18)15-10-6-7-11-16(15)19-12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |

| Standard InChI Key | DWHSATLRMKWCHQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C#N)C1=CC=CC=C1OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile (CAS 870552-27-5) has the molecular formula C₁₈H₁₇NO and a molecular weight of 263.34 g/mol. Its IUPAC name derives from the following structural components:

-

A phenyl ring substituted at the ortho position with a benzyloxy group (–OCH₂C₆H₅).

-

A branched 2-methylpropanenitrile moiety (–C(CH₃)₂CN) attached to the same phenyl ring.

The ortho substitution pattern creates steric hindrance between the benzyloxy group and adjacent substituents, reducing rotational freedom and increasing molecular rigidity compared to para-substituted analogs .

Spectroscopic Characteristics

While experimental data for this specific compound are scarce, analogous nitriles exhibit identifiable spectral signatures:

-

IR Spectroscopy: A sharp absorption band near 2,240 cm⁻¹ (C≡N stretch).

-

¹H NMR:

-

Aromatic protons: δ 6.8–7.5 ppm (complex multiplet).

-

Benzyloxy methylene (–OCH₂–): δ 4.9–5.1 ppm (singlet).

– tert-Methyl groups: δ 1.6–1.8 ppm (singlet).

-

-

¹³C NMR:

– Nitrile carbon: δ 115–120 ppm.

– Quaternary carbons: δ 40–50 ppm.

Synthesis and Optimization Strategies

Proposed Synthetic Routes

The compound can be synthesized through a multi-step protocol:

Step 2: Nitrile Formation

Method: Grignard reaction followed by dehydration.

Procedure:

-

React 2-(benzyloxy)benzaldehyde with methylmagnesium bromide to form 2-(2-(benzyloxy)phenyl)-2-propanol.

-

Dehydrate the alcohol using POCl₃ or PCl₅ to yield the nitrile.

Yield Optimization:

-

Low temperatures (0–5°C) during Grignard addition minimize side reactions.

-

Anhydrous conditions prevent hydrolysis of intermediates.

Physicochemical Properties

Comparative Analysis with Structural Analogs

Key Observations:

-

The ortho isomer’s steric bulk reduces solubility in polar solvents compared to meta/para analogs.

-

Higher LogP values suggest enhanced lipid membrane permeability, relevant for biological applications .

Challenges and Research Gaps

Priority Research Areas

-

Stereoelectronic Studies: Quantify how ortho substitution alters electron distribution.

-

Biological Screening: Evaluate cytotoxicity, antimicrobial activity, and target engagement.

-

Process Chemistry: Develop scalable, high-yield synthetic routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume